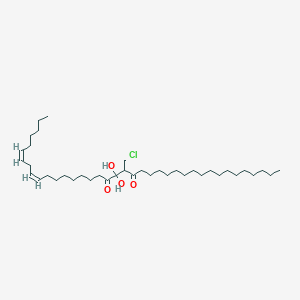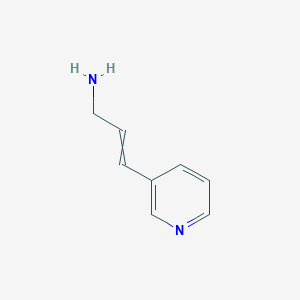
(E)-3-(3-pyridyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-amine, 3-(3-pyridinyl)- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in medicinal chemistry, particularly as an inhibitor in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(3-pyridinyl)- typically involves the use of pyridine derivatives and amines. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2-Propen-1-amine, 3-(3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield primary or secondary amines .
科学的研究の応用
2-Propen-1-amine, 3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in inhibiting specific enzymes and pathways, particularly in cancer research.
作用機序
The mechanism of action of 2-Propen-1-amine, 3-(3-pyridinyl)- involves its interaction with specific molecular targets. For example, as an inhibitor of PFKFB3, it reduces the synthesis of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to decreased glycolytic flux and reduced energy production in cancer cells, thereby inhibiting their growth and proliferation .
類似化合物との比較
Similar Compounds
2-Propen-1-amine: A simpler amine with similar reactivity but lacking the pyridine ring.
3-Pyridinyl derivatives: Compounds with similar pyridine rings but different substituents, affecting their reactivity and applications.
Uniqueness
2-Propen-1-amine, 3-(3-pyridinyl)- is unique due to its dual functional groups: the amine and the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2 |
InChIキー |
WZGWOIOGOJYLSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


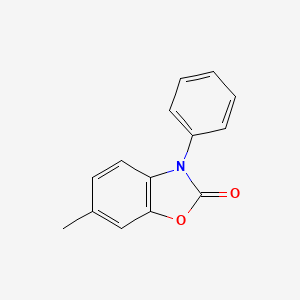

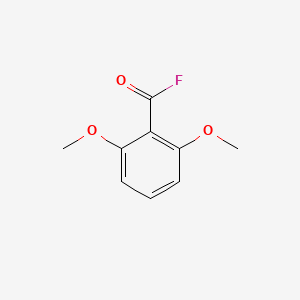
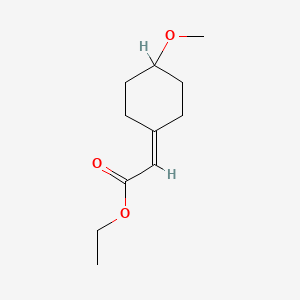
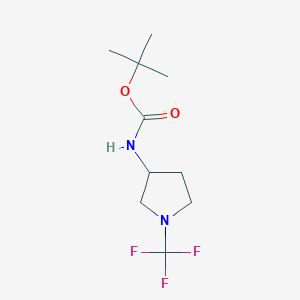
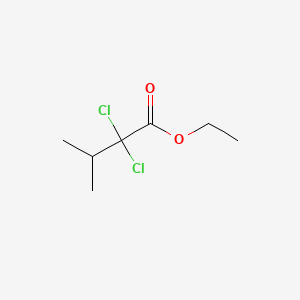

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
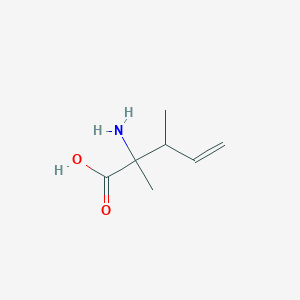
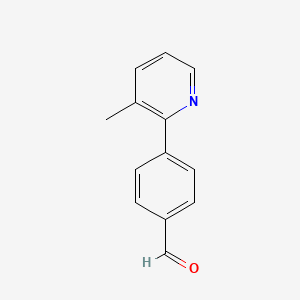
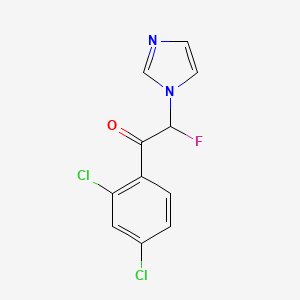
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
